molecular formula C12H7BrS B1589851 1-Bromodibenzothiophene CAS No. 65642-94-6

1-Bromodibenzothiophene

Cat. No. B1589851
CAS RN: 65642-94-6
M. Wt: 263.15 g/mol
InChI Key: JESBGFNZNSEZMR-UHFFFAOYSA-N
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Description

1-Bromodibenzothiophene is an organic compound used as an intermediate in organic synthesis and pharmaceutical development . It is mainly used in laboratory research and development processes and chemical production processes .


Synthesis Analysis

The synthesis of benzothiophene motifs has been achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . Another method involves the electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides .


Molecular Structure Analysis

The molecular formula of 1-Bromodibenzothiophene is C12H7BrS . Its molecular weight is 263.15 . The structure of 1-Bromodibenzothiophene includes a bromine atom attached to a dibenzothiophene core .


Chemical Reactions Analysis

1-Bromodibenzothiophene can undergo various reactions. For instance, it can participate in copper-catalyzed Ullmann type reactions to synthesize a primary amine of several polycyclic aromatic compounds . It can also be involved in the synthesis of new N-substituted dibenzothiophene derivatives through the coupling of 2-bromodibenzothiophene with various ranges of primary and secondary amines .


Physical And Chemical Properties Analysis

1-Bromodibenzothiophene has a melting point of 84 °C and a predicted boiling point of 386.6±15.0 °C . Its predicted density is 1.611±0.06 g/cm3 . It appears as a powder to crystal in form, and its color can range from white to orange to green .

Safety and Hazards

1-Bromodibenzothiophene is classified under the GHS05 hazard class . It has hazard statements H314-H227, indicating that it can cause severe skin burns and eye damage, and that it is combustible . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-bromodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESBGFNZNSEZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470742
Record name Dibenzothiophene, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromodibenzothiophene

CAS RN

65642-94-6
Record name Dibenzothiophene, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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